molecular formula C11H15Cl2NO B2538250 4-[4-(Chloromethyl)phenyl]morpholine hydrochloride CAS No. 1616403-02-1

4-[4-(Chloromethyl)phenyl]morpholine hydrochloride

Cat. No. B2538250
CAS RN: 1616403-02-1
M. Wt: 248.15
InChI Key: XQKCIBWTCRJGLE-UHFFFAOYSA-N
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Description

The compound "4-[4-(Chloromethyl)phenyl]morpholine hydrochloride" is a derivative of morpholine, which is a versatile heterocyclic moiety often incorporated into compounds for the development of pharmaceuticals and other biologically active materials. Morpholine derivatives have been synthesized and studied for various properties, including their potential as non-linear optical (NLO) materials, antitumor agents, antibacterial agents, and for their physical and chemical properties .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, including aminomethylation, cyclization, and sometimes Grignard reactions. For instance, tertiary aminoalkanol hydrochlorides have been synthesized from aminomethylation of ketones with paraformaldehyde and morpholine, followed by nucleophilic addition of Grignard reagents and conversion into hydrochlorides . Another example is the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, which was achieved through cyclization, reduction, and acidification . These synthetic routes are characterized by their operational simplicity and can yield crystalline substances with confirmed structures through spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was determined, revealing dihedral angles between the benzene rings and the morpholine ring . The morpholine unit typically adopts a chair conformation, which is a common feature in these compounds . The molecular structure is further analyzed using density functional theory (DFT) calculations to understand the electronic properties and intermolecular interactions .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including nucleophilic addition, cyclization, and acid-base reactions. The reactivity of these compounds is often influenced by the presence of functional groups such as chloromethyl, which can participate in further chemical transformations. The chemical behavior of these compounds is also studied in the context of their biological activity, where they can interact with biological targets and exhibit effects such as antitumor or antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as their thermal behavior, polarizability, and hyperpolarizabilities, are investigated to assess their suitability for applications like NLO materials. DFT studies can provide insights into properties like heat capacity, entropy, and enthalpy change at various temperatures. Additionally, the energy gap, electronegativity, and electrophilicity indices can be computed to understand the electronic properties of these molecules . The crystal structures often reveal intermolecular hydrogen bonding, which can influence the physical properties and stability of the compounds .

Scientific Research Applications

Synthesis and Complexation with Metal Ions

4-[4-(Chloromethyl)phenyl]morpholine hydrochloride serves as a precursor in the synthesis of tellurated derivatives of morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2). These derivatives have been utilized to synthesize complexes with palladium(II) and mercury(II). These complexes have been characterized structurally, providing insights into their potential applications in catalysis and materials science (Singh et al., 2000).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride showed significant anti-tuberculosis activity and superior antimicrobial activity compared to standard treatments (Mamatha S.V et al., 2019).

Corrosion Inhibition

A novel 1,4-disubstituted-1,2,3-triazole product, synthesized under click chemistry regime from this compound, demonstrated high corrosion inhibition efficiency for mild steel in an acidic medium. This highlights its potential application in protecting industrial materials against corrosion (Hrimla et al., 2021).

Catalytic Applications

Complexes derived from reactions involving this compound have shown promising activity as catalysts for chemical reactions such as the Heck reaction. The structural characterization of these complexes and their efficacy in catalysis open avenues for their application in organic synthesis and industrial chemistry (Singh et al., 2013).

Safety and Hazards

The safety information available indicates that “4-[4-(Chloromethyl)phenyl]morpholine hydrochloride” is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" .

properties

IUPAC Name

4-[4-(chloromethyl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKCIBWTCRJGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1616403-02-1
Record name 4-[4-(chloromethyl)phenyl]morpholine hydrochloride
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